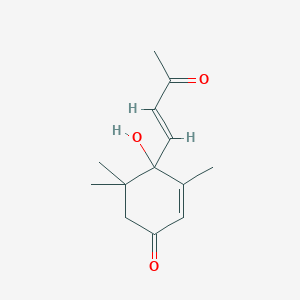

(Rac)-Dehydrovomifoliol

説明

High-Speed Countercurrent Chromatography (HSCCC) Applications

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding irreversible sample adsorption and allowing for high sample recovery. researchgate.netresearchgate.net This method has been successfully employed for the preparative isolation of (S)-dehydrovomifoliol from the leaves of Nitraria sibirica Pall. researchgate.nettandfonline.com

In one study, researchers developed an effective HSCCC method to isolate and purify the compound from a crude extract of N. sibirica leaves. researchgate.net The process utilized a two-phase solvent system, and by optimizing parameters such as flow rate and rotational speed, a significant quantity of dehydrovomifoliol was obtained with high purity in a single run. researchgate.nettandfonline.com From a 1-gram crude sample, 23 mg of (S)-dehydrovomifoliol was yielded with a purity of 95%. researchgate.nettandfonline.com

Table 2: HSCCC Parameters for (S)-Dehydrovomifoliol Isolation from Nitraria sibirica Pall.

| Parameter | Value | Reference(s) |

|---|---|---|

| Solvent System | n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v) | researchgate.nettandfonline.com |

| Mobile Phase | Lower aqueous phase | |

| Stationary Phase | Upper organic phase | researchgate.net |

| Flow Rate | 2.0 mL/min | researchgate.nettandfonline.com |

| Rotational Speed | 850 rpm | researchgate.net |

| Detection Wavelength | 254 nm | researchgate.net |

| Sample Size | 1 g crude extract | researchgate.nettandfonline.com |

| Yield | 23 mg | researchgate.nettandfonline.com |

| Purity | 95% | researchgate.nettandfonline.com |

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification and analysis of dehydrovomifoliol from various sources. mdpi.comsemanticscholar.org Both preparative and semi-preparative HPLC methods are utilized to isolate the compound from complex mixtures, often after initial fractionation by other chromatographic methods like column chromatography. nih.govtandfonline.com

Reverse-phase HPLC is commonly used, employing columns such as C18 and mobile phases typically consisting of methanol-water or acetonitrile-water gradients. mdpi.comsemanticscholar.orgresearchgate.net For instance, dehydrovomifoliol was purified from an extract of Albizia richardiana leaves using reverse-phase HPLC with a 40% aqueous methanol (B129727) mobile phase. mdpi.com In another application, semi-preparative HPLC with a methanol-water mobile phase (41:59) was used to isolate 5.2 mg of (+)-dehydrovomifoliol from the aerial parts of Artemisia frigida. nih.gov The purification of dehydrovomifoliol from the bacterium Rhodococcus sp. P1Y was achieved via preparative HPLC, yielding 1.3 mg of the pure compound. semanticscholar.org

Table 3: Selected HPLC Purification Examples for Dehydrovomifoliol

| Source Organism | HPLC Type | Column | Mobile Phase | Yield | Reference(s) |

|---|---|---|---|---|---|

| Albizia richardiana | Reverse-Phase | ODS AQ-325 (500 mm × 10 mm) | 40% aqueous methanol | Not specified | mdpi.com |

| Artemisia frigida | Semi-Preparative | Not specified | Methanol/Water (41:59) | 5.2 mg | nih.gov |

| Rhodococcus sp. P1Y | Preparative | Waters XBridge Prep C18 OBD (250 × 19 mm, 5 µm) | Acetonitrile–water system | 1.3 mg | semanticscholar.org |

| Urtica cannabina | Reverse-Phase | COSMOSIL 5C18-ARII (φ 20 × 250 mm) | Methanol/Water (2:3) | 5.8 mg | tandfonline.com |

Structure

2D Structure

3D Structure

特性

CAS番号 |

15764-81-5 |

|---|---|

分子式 |

C13H18O3 |

分子量 |

222.28 g/mol |

IUPAC名 |

4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+ |

InChIキー |

JJRYPZMXNLLZFH-AATRIKPKSA-N |

異性体SMILES |

CC1=CC(=O)CC(C1(/C=C/C(=O)C)O)(C)C |

正規SMILES |

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |

同義語 |

dehydrovomifoliol |

製品の起源 |

United States |

Chemistry of Dehydrovomifoliol

Isolation and Structural Elucidation

The isolation of dehydrovomifoliol from plant material typically involves extraction with organic solvents followed by various chromatographic techniques. researchgate.nethcmue.edu.vn High-speed counter-current chromatography (HSCCC) has proven to be an effective method for its separation and purification. researchgate.net The structure of dehydrovomifoliol, chemically named 4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one, has been determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govresearchgate.net

Table 1: Natural Sources of Dehydrovomifoliol

| Plant Species | Part of Plant |

|---|---|

| Artemisia frigida Willd. medchemexpress.com | Aerial parts |

| Nitraria sibirica Pall. researchgate.net | Leaves |

| Solanum lyratum chemfaces.com | Whole plant |

| Prunus persica nih.gov | Not specified |

| Dregea volubilis (L.f.) Benth. ex Hook.f. mdpi.com | Leaves |

| Polygonum chinense Linn. nih.gov | Not specified |

| Tecoma stans hcmue.edu.vn | Flowers |

| Paspalum commersonii Lam. tandfonline.com | Not specified |

| Cucurbita pepo L. oup.com | Seeds |

| Phaseolus vulgaris L. oup.commdpi.com | Roots, not specified |

| Albizia richardiana (Voigt.) King & Prain mdpi.com | Leaves |

| Helianthus heterophyllus nih.gov | Not specified |

| Viburnum dilatatum nih.gov | Not specified |

| Sanicula lamelligera nih.gov | Not specified |

Artemisia frigida Bioassay-Guided Fractionation and Isolation

Chemical Synthesis

The synthesis of dehydrovomifoliol has been achieved through various chemical routes. One approach involves the use of inexpensive starting materials like 3,4-dehydro-β-ionone. Chemoenzymatic methods have also been employed, utilizing lipase-mediated acetylation to achieve enantioselective synthesis. researchgate.net The synthesis of racemic dehydrovomifoliol has also been reported. tandfonline.comoup.com

Biosynthetic Pathways and Metabolic Transformations

Role as a Carotenoid Metabolite

Dehydrovomifoliol is recognized as a C13-norisoprenoid, a group of aromatic compounds that originate from the enzymatic oxidative cleavage of C40 carotenoids. researchgate.net This degradation process is catalyzed by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.gov These enzymes are responsible for cleaving carotenoids at specific double bonds to produce a variety of apocarotenoids, including the C13-norisoprenoids which are often associated with floral and fruity aromas in many plants. nih.gov

The biosynthesis of dehydrovomifoliol is linked to the degradation of epoxycarotenoids such as neoxanthin (B191967) and violaxanthin. researchgate.netbiorxiv.org The formation of C13-norisoprenoids is a result of the cleavage of the polyene chain of these carotenoids. researchgate.net While the general pathway involves the action of 9,10(9',10')-dioxygenases on various carotenoid substrates, the precise enzymatic steps that lead directly to dehydrovomifoliol are part of a complex network of carotenoid metabolism that is not fully detailed. acs.org It is understood that after the initial cleavage of a C40 carotenoid, further enzymatic modifications by hydroxylases, oxidoreductases, and glycosyltransferases can occur, leading to a diverse array of C13-norisoprenoid structures, including dehydrovomifoliol. terroirsdumondeeducation.com

The following table provides an overview of the key precursor compounds in the carotenoid pathway leading to C13-norisoprenoids.

| Precursor Compound | Class | Role in Dehydrovomifoliol Biosynthesis |

| Violaxanthin | C40 Carotenoid (Xanthophyll) | A primary epoxycarotenoid substrate for cleavage enzymes that generate C13-norisoprenoids. researchgate.netbiorxiv.org |

| Neoxanthin | C40 Carotenoid (Xanthophyll) | Another key epoxycarotenoid that can be cleaved to form C13-norisoprenoid precursors. researchgate.netbiorxiv.org |

| β-Carotene | C40 Carotenoid (Carotene) | A precursor to xanthophylls like zeaxanthin (B1683548) and violaxanthin, and can also be a substrate for cleavage, leading to norisoprenoids like β-ionone. enartis.com |

Abscisic Acid (ABA) Degradation Pathway Intermediary

Dehydrovomifoliol is a significant intermediate in the metabolic degradation of abscisic acid (ABA), a crucial plant hormone involved in stress responses and developmental processes. While plants primarily catabolize ABA to phaseic acid and dihydrophaseic acid, certain soil bacteria utilize an alternative pathway where dehydrovomifoliol is a key product. enartis.comnih.gov

Several soil-dwelling bacteria have been identified that can metabolize ABA, and in some cases, utilize it as a sole carbon source. mdpi.com This microbial degradation is an important process for maintaining ABA homeostasis in the soil, as high concentrations of ABA can inhibit seed germination and root growth. mdpi.com

Research has shown that bacteria from the genera Rhodococcus and Corynebacterium are capable of converting ABA to dehydrovomifoliol. researchgate.neta-z.lu A specific strain, Rhodococcus sp. P1Y, isolated from the rhizosphere, has been demonstrated to assimilate ABA, leading to the formation of dehydrovomifoliol as an intermediate product. researchgate.netmdpi.com This finding points to a bacterial degradation pathway for ABA that commences with the shortening of the molecule's acyl side chain. researchgate.netacs.org Similarly, a species of Corynebacterium isolated from soil was found to convert ABA into dehydrovomifoliol as the major metabolite. a-z.luqmul.ac.uk

The conversion of an ABA-related compound to dehydrovomifoliol is facilitated by a specific enzyme. In Corynebacterium sp., the enzyme vomifoliol (B113931) dehydrogenase (EC 1.1.1.221) has been identified. qmul.ac.ukmdpi.com This enzyme catalyzes the oxidation of vomifoliol to dehydrovomifoliol. qmul.ac.uk This suggests that in this bacterial pathway, ABA is first converted to vomifoliol, which then serves as the immediate precursor for dehydrovomifoliol. a-z.luqmul.ac.uk

The enzymatic reaction is as follows: (6S,9R)-6-hydroxy-3-oxo-α-ionol (Vomifoliol) + NAD+ ⇌ (6S)-6-hydroxy-3-oxo-α-ionone (Dehydrovomifoliol) + NADH + H+ qmul.ac.uk

The following table details the key enzymes and microorganisms involved in this metabolic transformation.

| Organism/Enzyme | Role in Dehydrovomifoliol Formation from ABA |

| Rhodococcus sp. P1Y | A rhizosphere bacterium that metabolizes ABA to dehydrovomifoliol. researchgate.netmdpi.com |

| Corynebacterium sp. | A soil bacterium that converts ABA to dehydrovomifoliol as a major product. a-z.luqmul.ac.uk |

| Vomifoliol Dehydrogenase | An enzyme that oxidizes vomifoliol to dehydrovomifoliol, a key step in the bacterial catabolism of ABA. qmul.ac.uk |

Microbial Metabolism of ABA to Dehydrovomifoliol

Unelucidated Metabolic Pathways and Derivatives

While the roles of dehydrovomifoliol as a carotenoid metabolite and an ABA degradation intermediate are established, other aspects of its metabolism remain less clear. The full scope of its biosynthetic and catabolic pathways, particularly within plants, is not completely understood.

Further biotransformation of dehydrovomifoliol can lead to the formation of various derivatives. One notable derivative is its glycoside, known as roseoside. jrespharm.com Roseoside is a β-D-glucoside of vomifoliol, indicating a metabolic link between dehydrovomifoliol, vomifoliol, and their glycosylated forms. The enzymes responsible for the glycosylation of dehydrovomifoliol or its precursor vomifoliol in many plant species have not been specifically identified.

The existence of other related megastigmane compounds, such as blumenol A, suggests a complex metabolic grid where dehydrovomifoliol can be a precursor to or derived from other structurally similar molecules. tandfonline.com However, the specific enzymatic conversions and the regulation of these pathways are areas that require further investigation. The identification of dehydrovomifoliol and related compounds in various plant species suggests that these metabolic pathways are widespread, yet their complete elucidation is still an ongoing area of research. mdpi.comtandfonline.comresearchgate.net

Total Synthesis Approaches

Total synthesis provides a pathway to construct complex natural products from simpler, often commercially available starting materials. mdpi.com For dehydrovomifoliol, total synthesis has been pivotal not only for its preparation but also for confirming the structure of related natural products.

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, bypassing the need for resolving a racemic mixture, which has a maximum theoretical yield of 50%. scribd.comyork.ac.uk One notable asymmetric synthesis of (+)-dehydrovomifoliol, the penultimate precursor of (+)-abscisic acid (ABA), was accomplished by Meyers. This strategy utilized a chiral bicyclic lactam prepared from isophorone (B1672270) and the chiral amino acid (S)-valinol. nih.gov This approach exemplifies the use of a chiral auxiliary to direct the stereochemical outcome of a reaction, thereby establishing the desired chirality in the target molecule. york.ac.uk

An alternative to inducing asymmetry during a synthesis is to begin with a molecule that is already chiral, a strategy known as chiral pool synthesis. scribd.comenamine.net This approach leverages the vast number of enantiomerically pure compounds available from nature, such as amino acids and monosaccharides. scribd.com

In the context of dehydrovomifoliol, a key strategy involves the preparation of optically active hydroxylated ionone (B8125255) derivatives as chiral building blocks. Specifically, enantiopure cis- and trans-3-acetoxy-6-hydroxy-α-ionone isomers serve as versatile precursors. researchgate.netscispace.com These building blocks are prepared via a chemoenzymatic resolution process and are then converted into the respective enantiomeric forms of dehydrovomifoliol. scispace.com This method is advantageous as it builds upon a pre-existing stereocenter to ensure the final product has the correct absolute configuration.

Asymmetric Synthesis Strategies

Chemoenzymatic Resolution and Enantioselective Preparation

Chemoenzymatic methods combine the selectivity of enzymes with practical chemical transformations. A powerful two-step process involving lipase-mediated acetylation followed by fractional crystallization has been developed for the efficient resolution of dehydrovomifoliol precursors. researchgate.netscispace.com This approach begins with diastereoisomerically pure racemic 3,6-dihydroxy-α-ionone isomers, which are synthesized from the inexpensive starting material 3,4-dehydro-β-ionone.

Enzymatic kinetic resolution is a widely used technique for separating enantiomers. In the synthesis of dehydrovomifoliol, lipases are employed to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. mdpi.com The process uses lipase (B570770) PS (from Burkholderia cepacia) to catalyze a highly enantio- and regioselective acetylation of racemic 3,6-dihydroxy-α-ionone isomers. researchgate.net The reaction demonstrates complete regioselectivity for the 3-hydroxy group. This enzymatic step yields enantioenriched 3-acetoxy-derivatives and the corresponding unreacted, enantioenriched diols, which can then be easily separated chromatographically. scispace.com

Table 1: Lipase-Mediated Resolution of Dehydrovomifoliol Precursors

| Substrate | Biocatalyst | Acyl Donor | Products |

|---|---|---|---|

| Racemic cis-3,6-dihydroxy-α-ionone | Lipase PS | Vinyl acetate | (-)-cis-3-acetoxy-6-hydroxy-α-ionone and (+)-cis-3,6-dihydroxy-α-ionone |

Data sourced from Serra et al., 2007.

Lipase-Mediated Acetylation for Enantiomeric Purity

Synthetic Proofs of Absolute Configuration

The total synthesis of a natural product can serve as the ultimate proof of its structure and absolute configuration. capes.gov.br This is achieved by chemically correlating the synthesized molecule to a compound of a known, unambiguous configuration. The synthesis of optically active dehydrovomifoliol by Kenji Mori provided a pivotal synthetic proof for the absolute configuration of (+)-abscisic acid. nih.govacs.org At the time, the configuration of (+)-ABA was a subject of debate. Mori's synthesis, which involved an optical resolution, established the S-configuration for (+)-ABA by correlating it with the synthesized (+)-dehydrovomifoliol. nih.gov This work underscores the importance of chemical synthesis in definitively assigning the stereochemistry of complex chiral molecules. nih.govacs.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (+)-Abscisic acid |

| Dehydrovomifoliol |

| 3,4-dehydro-β-ionone |

| 3,6-dihydroxy-α-ionone |

| 3-acetoxy-6-hydroxy-α-ionone |

| Isophorone |

| (S)-valinol |

Conclusion

Dehydrovomifoliol is a multifaceted natural compound with a growing body of research highlighting its chemical and biological significance. From its role in plant growth and defense to its potential therapeutic applications, this sesquiterpenoid continues to be a subject of scientific inquiry. Further research into its mechanisms of action and potential applications will undoubtedly uncover more about the intricate chemistry of the natural world.

Molecular Mechanisms of Action and Biological Activities in Vitro and in Silico Studies

Modulation of Lipid Metabolism and Associated Pathways (In Vitro)

Dehydrovomifoliol has been shown to influence several key pathways involved in the regulation of lipid metabolism within liver cells. These effects have been primarily investigated using in vitro models, such as oleic acid-induced lipid accumulation in HepG2 cells, which mimics non-alcoholic fatty liver disease (NAFLD).

In silico studies, including pharmacophore modeling and molecular docking, have identified E2F transcription factor 1 (E2F1) as a potential core target of dehydrovomifoliol in the context of NAFLD. nih.govresearchgate.netresearchgate.net Further enrichment analysis from these computational models suggests that the regulatory role of E2F1 in fat metabolism is linked to the AKT/mTOR signaling pathway. nih.govresearchgate.netresearchgate.netresearchgate.net It is proposed that dehydrovomifoliol may downregulate E2F1, leading to the inactivation of the AKT/mTOR signaling pathway. nih.gov This inactivation is thought to improve abnormalities in fat metabolism and thereby alleviate conditions like NAFLD. nih.gov The AKT/mTOR pathway is a known regulator of processes that can lead to lipid accumulation and lipogenesis. semanticscholar.orgmedchemexpress.com

In vitro studies have demonstrated that (+)-dehydrovomifoliol can alleviate intracellular lipid accumulation in oleic acid-treated HepG2 cells. nih.govdntb.gov.uaresearchgate.net This effect is mediated, at least in part, through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα)–Fibroblast Growth Factor 21 (FGF21) pathway. nih.govdntb.gov.uaresearchgate.net PPARα is a crucial regulator of lipid metabolism, and its activation is known to have protective effects against lipid buildup. nih.govresearchgate.net FGF21, a direct target of PPARα, is a key mediator of hepatic lipid homeostasis. nih.govresearchgate.netnih.gov Treatment with (+)-dehydrovomifoliol was found to increase the expression of both PPARα and FGF21 at both the mRNA and protein levels. nih.govdntb.gov.uaresearchgate.net The importance of this pathway was further confirmed by experiments where the effects of (+)-dehydrovomifoliol were partially reversed by a PPARα antagonist, GW6471. nih.govdntb.gov.uaresearchgate.netresearchgate.net

Consistent with its effects on the upstream signaling pathways, dehydrovomifoliol has been shown to modulate the expression of key genes involved in lipogenesis and fatty acid oxidation. nih.gov

In oleic acid-induced HepG2 cells, (+)-dehydrovomifoliol treatment led to a significant decrease in the mRNA expression of genes that promote lipogenesis, including Sterol Regulatory Element-Binding Protein 1 (SREBP1), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FASN). nih.govdntb.gov.uaresearchgate.net SREBP1 is a master transcriptional regulator of lipogenic genes. nih.govmdpi.com

Conversely, the expression of genes involved in fatty acid oxidation was enhanced. Notably, the mRNA levels of Acyl-CoA Oxidase 1 (ACOX1), a key enzyme in peroxisomal fatty acid β-oxidation, were increased following treatment with (+)-dehydrovomifoliol. nih.govdntb.gov.uaresearchgate.net

The table below summarizes the observed effects of (+)-dehydrovomifoliol on lipid metabolism-related genes in oleic acid-induced HepG2 cells.

| Gene | Function | Effect of (+)-Dehydrovomifoliol | Reference |

| SREBP1 | Lipogenesis (Transcription Factor) | ↓ | nih.gov, dntb.gov.ua, researchgate.net |

| ACC | Lipogenesis | ↓ | nih.gov, dntb.gov.ua, researchgate.net |

| FASN | Lipogenesis | ↓ | nih.gov, dntb.gov.ua, researchgate.net |

| PPARα | Fatty Acid Oxidation (Transcription Factor) | ↑ | nih.gov, dntb.gov.ua, researchgate.net |

| ACOX1 | Fatty Acid Oxidation | ↑ | nih.gov, dntb.gov.ua, researchgate.net |

| FGF21 | Metabolic Regulation | ↑ | nih.gov, dntb.gov.ua, researchgate.net |

PPARα–FGF21 Pathway Activation

Enzyme Inhibition Studies (In Vitro)

Dehydrovomifoliol has also been evaluated for its potential to inhibit certain enzymes, with studies indicating moderate to weak activity against cholinesterases and α-glucosidase.

In vitro assays have shown that dehydrovomifoliol exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets in the management of neurodegenerative diseases. koreamed.orgchemfaces.comtargetmol.comkoreascience.kr One study reported that dehydrovomifoliol, isolated from the marine alga Gloiopeltis furcata, displayed moderate activity against AChE with an IC₅₀ value of 3.09 µg/mL and weak activity against BChE with an IC₅₀ of 95.08 µg/mL. koreamed.org Another source also notes its moderate AChE inhibitory activities. chemfaces.comtargetmol.com The inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. researchgate.netjppres.com

Dehydrovomifoliol has been tested for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. scilit.com Inhibition of this enzyme can help in managing postprandial hyperglycemia. mdpi.comjppres.com While specific IC₅₀ values for dehydrovomifoliol are not consistently reported across the literature, its investigation as an α-glucosidase inhibitor suggests interest in its potential role in glucose metabolism regulation. scilit.com

The inhibitory activities of dehydrovomifoliol against these enzymes are summarized in the table below.

| Enzyme | Source of Dehydrovomifoliol | IC₅₀ Value | Inhibitory Activity | Reference |

| Acetylcholinesterase (AChE) | Gloiopeltis furcata | 3.09 µg/mL | Moderate | koreamed.org |

| Butyrylcholinesterase (BChE) | Gloiopeltis furcata | 95.08 µg/mL | Weak | koreamed.org |

| Alpha-Glycosidase | Not Specified | Not Specified | Investigated | scilit.com |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

Cell-Based Cytotoxicity Investigations (In Vitro)

In vitro studies have demonstrated that dehydrovomifoliol possesses cytotoxic activities against several human cancer cell lines. Significant cytotoxic effects were observed against human nasopharyngeal carcinoma (HONE-1), oral epidermoid carcinoma (KB), and colorectal carcinoma (HT29) cells. The IC₅₀ values, which represent the concentration required to inhibit the growth of 50% of cancer cells, for these cell lines were found to be in the range of 3.7 to 8.1 µM. maplespub.comnih.gov Another study reported similar cytotoxic activities against HONE-1, KB, and HT29 cell lines with IC₅₀ values ranging from 4.0 to 5.7 µM. frontiersin.org

Investigations into other cancer cell lines have shown varied results. In a study evaluating compounds from Dendrobium nobile, dehydrovomifoliol was one of the compounds isolated. nih.govfrontiersin.orgfrontiersin.org While other compounds from the plant showed weak cytotoxic effects against human gastric carcinoma (SGC-7901), chronic myelogenous leukemia (K562), lung cancer (A549), hepatocellular carcinoma (BEL-7402), and cervical cancer (Hela) cell lines, the specific activity of dehydrovomifoliol was not always detailed. nih.govfrontiersin.org One study on constituents from Callicarpa nudiflora reported that dehydrovomifoliol exhibited no cytotoxicity against SGC-7901 cells. mdpi.comsemanticscholar.orgresearchgate.net Similarly, research on compounds from Dictyopteris divaricate indicated that dehydrovomifoliol was inactive against BEL-7402 cells, with an IC₅₀ value greater than 10 µg/mL. researchgate.net

Further studies on marine sponges also evaluated dehydrovomifoliol's cytotoxicity, noting that it showed no anti-proliferative effects on K562, A549, and Hela cells at a concentration of 100 μM. mdpi.comnih.gov For the A549 lung cancer cell line specifically, one report indicated an IC₅₀ value of over 64.4 μM, suggesting low cytostatic activity. medchemexpress.com

Interactive Data Table: Cytotoxicity of Dehydrovomifoliol on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |

| HONE-1 | Nasopharyngeal Carcinoma | 3.7 - 8.1 | maplespub.comnih.govfrontiersin.org |

| KB | Oral Epidermoid Carcinoma | 3.7 - 8.1 | maplespub.comnih.govfrontiersin.org |

| HT29 | Colorectal Carcinoma | 3.7 - 8.1 | maplespub.comnih.govfrontiersin.org |

| SGC-7901 | Gastric Carcinoma | No cytotoxicity observed | mdpi.comsemanticscholar.org |

| K562 | Chronic Myelogenous Leukemia | No anti-proliferative effect at 100 µM | mdpi.comnih.gov |

| A549 | Lung Cancer | > 64.4 | medchemexpress.com |

| BEL-7402 | Hepatocellular Carcinoma | Inactive (>10µg/mL) | researchgate.net |

| Hela | Cervical Cancer | No anti-proliferative effect at 100 µM | mdpi.comnih.gov |

Computational and Molecular Modeling Approaches (In Silico)

In silico studies, including pharmacophore modeling, molecular docking, and bioinformatics analysis, have been employed to elucidate the molecular mechanisms of dehydrovomifoliol. These computational methods provide insights into potential ligand-target interactions and help identify the genes and pathways through which the compound may exert its biological effects. mdpi.commedchemexpress.com

Pharmacophore modeling is a computational technique that describes the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.commedchemexpress.com This approach has been used to understand the intermolecular interactions between dehydrovomifoliol and several protein targets. medchemexpress.com

A study focusing on the effects of dehydrovomifoliol identified seven potential target genes: E2F1, MERTK, SOX17, MMP9, SULT2A1, VEGFA, and BLVRA. mdpi.commedchemexpress.com Pharmacophore structure analysis revealed the specific interactions between dehydrovomifoliol and these targets. For instance, the interaction with E2F1 involves four hydrophobic features and one hydrogen bond acceptor. mdpi.com In contrast, the interaction with MMP9 is characterized by two hydrophobic features, one positive region, two hydrogen bond donors, and one acceptor. mdpi.com These models provide an abstract but crucial depiction of the binding modes between dehydrovomifoliol and its potential protein partners. mdpi.comnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction. mdpi.commedchemexpress.com This technique has been instrumental in predicting the binding affinity between dehydrovomifoliol and its identified target proteins. medchemexpress.com

In a molecular docking analysis performed with the seven identified target genes, the binding energies were calculated to determine the stability of the dehydrovomifoliol-protein complexes. mdpi.com A lower binding energy signifies a more stable interaction. The results indicated that dehydrovomifoliol could bind spontaneously with all seven targets. mdpi.com Notably, E2F1 showed the highest binding free energy with dehydrovomifoliol, suggesting it is a primary target through which the compound may exert its biological effects. mdpi.commedchemexpress.comresearchgate.net This strong interaction points to the potential of dehydrovomifoliol to modulate pathways regulated by the E2F1 transcription factor. mdpi.commedchemexpress.com

Interactive Data Table: Molecular Docking Interactions of Dehydrovomifoliol

| Target Protein | Predicted Interaction Features | Key Finding | Source(s) |

| E2F1 | 4 hydrophobic, 1 acceptor | Highest binding free energy, identified as a core target. | mdpi.commedchemexpress.comresearchgate.net |

| MERTK | 2 hydrophobic, 1 donor, 1 acceptor | Spontaneous binding predicted. | mdpi.commedchemexpress.com |

| SOX17 | 6 hydrophobic, 1 donor, 1 acceptor | Spontaneous binding predicted. | mdpi.commedchemexpress.com |

| MMP9 | 2 hydrophobic, 1 positive region, 2 donors, 1 acceptor | Spontaneous binding predicted. | mdpi.commedchemexpress.com |

| SULT2A1 | 3 hydrophobic, 1 acceptor | Spontaneous binding predicted. | mdpi.commedchemexpress.com |

| VEGFA | 3 hydrophobic, 1 negative region, 3 acceptors | Spontaneous binding predicted. | mdpi.commedchemexpress.com |

| BLVRA | 4 hydrophobic, 1 acceptor | Spontaneous binding predicted. | mdpi.commedchemexpress.com |

Bioinformatics analysis plays a crucial role in identifying the potential target genes of a bioactive compound. mdpi.commedchemexpress.com Through the intersection of compound-target databases and disease-related gene expression data, researchers can screen for and identify key genes involved in the compound's mechanism of action. medchemexpress.com

For dehydrovomifoliol, bioinformatics approaches were used to screen for its targets. mdpi.commedchemexpress.com This analysis resulted in the identification of seven specific genes: E2F1 transcription factor 1 (E2F1), MERTK proto-oncogene, receptor tyrosine kinase (MERTK), SRY-box transcription factor 17 (SOX17), matrix metallopeptidase 9 (MMP9), sulfotransferase family 2A member 1 (SULT2A1), vascular endothelial growth factor A (VEGFA), and biliverdin (B22007) reductase A (BLVRA). mdpi.commedchemexpress.com A subsequent protein-protein interaction (PPI) network analysis identified E2F1 as a core gene in the mechanism of dehydrovomifoliol. mdpi.commedchemexpress.com Further enrichment analysis suggested that the regulatory role of E2F1 is associated with the AKT/mTOR signaling pathway. semanticscholar.orgmdpi.commedchemexpress.com

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of dehydrovomifoliol. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In research, the ¹H NMR spectrum of dehydrovomifoliol reveals characteristic signals for its protons. For instance, studies have reported the chemical shifts (δ) for the olefinic protons H-7 and H-8, which appear as doublets with a coupling constant indicative of an (E)-configuration. researchgate.net The singlet for the vinylic proton H-4 is also a key identifier. researchgate.net The protons of the three methyl groups (H-10, H-11, H-12, H-13) also show distinct signals. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbons (C-3 and C-9) are typically observed at the downfield end of the spectrum. researchgate.net The carbons of the cyclohexenone ring and the butenone side chain also have characteristic chemical shifts that are consistent with the proposed structure. researchgate.net The combined analysis of ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure of dehydrovomifoliol. mdpi.comnih.gov

Detailed NMR spectral data for (S)-dehydrovomifoliol isolated from Nitraria sibirica Pall. in chloroform-d (B32938) (CDCl₃) is presented below. researchgate.net

¹H NMR Spectral Data of (S)-Dehydrovomifoliol (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | J-Coupling (Hz) |

|---|---|---|---|

| H-7 | 6.86 | d | 15.6 |

| H-8 | 6.49 | d | 15.6 |

| H-4 | 5.96 | br. s | |

| H-2a | 2.53 | d | 17.2 |

| H-2b | 2.36 | d | 17.2 |

| H-10 | 2.31 | s | |

| H-13 | 1.89 | d | 1.2 |

| H-11 | 1.11 | s |

¹³C NMR Spectral Data of (S)-Dehydrovomifoliol (100 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C-3 | 197.50 |

| C-9 | 197.07 |

| C-5 | 160.40 |

| C-7 | 145.09 |

| C-8 | 130.59 |

| C-4 | 128.07 |

| C-6 | 79.14 |

| C-2 | 49.80 |

| C-1 | 41.64 |

| C-10 | 28.65 |

| C-12 | 24.56 |

| C-11 | 23.15 |

Mass Spectrometry (MS) Techniques (e.g., ESI-TOF MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of dehydrovomifoliol. High-resolution mass spectrometry (HRMS), particularly using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, is frequently employed. nih.govresearchgate.net

In positive ion mode ESI-TOF MS, dehydrovomifoliol can be detected as a protonated molecule [M+H]⁺. nih.gov For example, a study identified the molecular ion M⁺ at an m/z of 223.1334, which corresponds to the calculated value for its molecular formula, C₁₃H₁₈O₃. nih.gov Fragmentation ions, such as one resulting from the loss of a water molecule [M+H-H₂O]⁺, are also commonly observed and aid in structural confirmation. nih.gov

In negative ion mode, high-resolution ESI-MS of (S)-dehydrovomifoliol has shown an ion peak at m/z 221.1176 [M−H]⁻, which is consistent with the molecular formula C₁₃H₁₈O₃. researchgate.net Analysis of fragmentation patterns can provide further structural information; for instance, ions resulting from the cleavage of the side chain can indicate an intact cyclohexene (B86901) ring. nih.gov

Key Ions Observed for Dehydrovomifoliol in ESI-TOF MS

| Ionization Mode | Observed Ion | m/z (Daltons) | Inferred Formula |

|---|---|---|---|

| Positive | [M+H]⁺ | 223.1334 | C₁₃H₁₉O₃⁺ |

| Positive | [M+H-H₂O]⁺ | 205.1225 | C₁₃H₁₇O₂⁺ |

Infrared (FTIR) and Ultraviolet (UV) Spectroscopies

Infrared (FTIR) and Ultraviolet (UV) spectroscopy provide valuable information about the functional groups and conjugated systems within the dehydrovomifoliol molecule. mdpi.comnih.gov

The FTIR spectrum of dehydrovomifoliol displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net A broad band around 3448 cm⁻¹ is indicative of the hydroxyl (ν OH) group. mdpi.com Strong absorptions corresponding to the stretching vibrations of the carbonyl groups (ν C=O) are observed around 1736 cm⁻¹, while the carbon-carbon double bond (ν C=C) stretch appears near 1674 cm⁻¹. mdpi.com Other bands confirm the presence of C-H bonds and methyl groups. mdpi.com

UV spectroscopy is used to identify the chromophoric system in the molecule. Dehydrovomifoliol exhibits a UV spectrum with a single absorption maximum (λmax) at approximately 239 nm. mdpi.com This absorption is characteristic of the α,β-unsaturated ketone system present in the cyclohexenone ring.

Spectroscopic Data (FTIR & UV)

| Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|---|

| FTIR | Broad band | 3448 | ν OH (hydroxyl group) |

| FTIR | Strong, broad band | 1736 | ν C=O (carbonyl group) |

| FTIR | Asymmetric, broad band | 1674 | ν C=C (alkene group) |

Chromatographic Methods for Analytical Purity and Composition (UPLC, HPLC)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the isolation, purification, and quantitative analysis of dehydrovomifoliol. researchgate.netunison.mx

Preparative HPLC has been successfully used to isolate and purify dehydrovomifoliol from complex biological mixtures, such as bacterial culture media where it is a metabolite of abscisic acid. mdpi.comnih.gov Analytical HPLC is used to determine the purity of isolated fractions. researchgate.net A typical analytical method might use a C18 column with a gradient elution system, for example, a mixture of methanol (B129727) and water containing a small percentage of formic acid to improve peak shape. researchgate.net Detection is often performed using a UV detector set to the compound's absorption maximum (e.g., 254 nm or 239 nm). researchgate.netresearchgate.net

UPLC, which utilizes smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. mdpi.com UPLC coupled with mass spectrometry (UPLC-MS) is a powerful combination for analyzing metabolites in complex samples, allowing for the sensitive detection and identification of compounds like dehydrovomifoliol. unison.mx These methods are crucial for assessing the radiochemical purity of labeled dehydrovomifoliol, which has been reported to be as high as 98.5%. researchgate.net

Chemometric Approaches in Source Characterization

Chemometrics involves the use of multivariate statistical analysis to extract meaningful information from complex chemical data. diva-portal.org In the context of dehydrovomifoliol, chemometrics has been applied to characterize the botanical origin of food products. nih.gov

One study utilized NMR spectroscopy combined with chemometric data analysis, including principal component analysis (PCA) and orthogonal partial least-squares discriminant analysis (OPLS-DA), to determine the origin of various Polish honeys. nih.gov The analysis revealed that dehydrovomifoliol, along with phenylacetic acid, could be considered a chemical marker for Polish heather honey (Calluna vulgaris L.). nih.govchemfaces.com This approach allows for the creation of chemical profiles for different honey types, aiding in authenticity testing and preventing misclassification by producers. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Dehydrovomifoliol |

| Abscisic acid |

| Phenylacetic acid |

| Formic acid |

| Tyrosine |

Ecological Roles and Inter Species Interactions

Allelopathic Effects in Plant Interactions

Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Dehydrovomifoliol has been identified as an allelochemical, a compound that mediates these interactions.

Dehydrovomifoliol has been shown to exhibit phytotoxic or growth-inhibitory effects on various plant species. nih.govresearchgate.net Its presence in the environment can suppress the growth of neighboring plants, giving the producing plant a competitive advantage. The inhibitory activity is dependent on the concentration of the compound and the susceptibility of the target plant species. nih.govnih.gov

For instance, studies have demonstrated that dehydrovomifoliol can significantly inhibit the seedling growth of cress (Lepidium sativum), alfalfa (Medicago sativa), and Italian ryegrass (Lolium multiflorum). nih.govresearchgate.netresearchgate.net In a study involving cress, dehydrovomifoliol significantly suppressed seedling growth at a concentration of 1 mM. nih.govresearchgate.net The concentrations required for 50% growth inhibition (I₅₀ values) of the cress roots and shoots were determined to be 1.2 mM and 2 mM, respectively. nih.govresearchgate.net The phytotoxic effects of dehydrovomifoliol have also been observed on lettuce (Lactuca sativa). nih.govresearchgate.net

The following table summarizes the inhibitory effects of dehydrovomifoliol on the seedling growth of cress:

| Parameter | I₅₀ Value (mM) |

| Root Growth | 1.2 |

| Shoot Growth | 2.0 |

Data sourced from studies on the phytotoxic effects of dehydrovomifoliol on cress seedlings. nih.govresearchgate.net

These findings suggest that dehydrovomifoliol can act as a potent natural herbicide, influencing plant community composition. nih.gov

Biomarker Potential in Natural Products (e.g., Honey Origin)

Dehydrovomifoliol has been identified as a valuable chemical biomarker for determining the botanical origin of honey. researchgate.netmdpi.comnih.gov The chemical composition of honey, including the presence of secondary plant metabolites like dehydrovomifoliol, is directly linked to the nectar sources foraged by bees.

This compound has been proposed as a specific marker for certain types of honey, including heather, eucalyptus, and dandelion honey. researchgate.netmdpi.comresearchgate.netresearchgate.net For example, it has been suggested as an authenticity marker for heather honey, particularly from Poland. mdpi.comresearchgate.net While it is found in various honey types, its concentration can vary significantly, aiding in the differentiation of unifloral honeys. nih.gov For instance, some research has indicated that eucalyptus honey can be discriminated from other types by the presence of dehydrovomifoliol. researchgate.net It has also been detected in manuka honey, where it is one of the compounds that can help characterize different chemotypes. nih.govnih.gov In a study of Greek honey, oak honey was found to have the highest average concentration of dehydrovomifoliol, reaching up to 1.8 mg/kg. nih.govmdpi.com

The table below shows examples of honey varieties where dehydrovomifoliol has been detected:

| Honey Type | Reported Presence of Dehydrovomifoliol |

| Heather Honey | Yes mdpi.comnih.govresearchgate.net |

| Eucalyptus Honey | Yes researchgate.netnih.gov |

| Oak Honey | Yes nih.govmdpi.com |

| Dandelion Honey | Yes researchgate.net |

| Manuka Honey | Yes nih.govnih.gov |

| Sulla and Dill Honey | Yes unina.it |

The analysis of dehydrovomifoliol, among other compounds, provides a powerful tool for honey authentication and quality control.

Microbial Biotransformation and Environmental Significance

Dehydrovomifoliol is subject to biotransformation by soil microorganisms, which plays a crucial role in its environmental fate and ecological impact. a-z.lumdpi.comresearchgate.net Soil bacteria, such as species from the genera Corynebacterium and Rhodococcus, are capable of metabolizing abscisic acid (ABA), a plant hormone, into dehydrovomifoliol. a-z.lumdpi.comresearchgate.netnih.gov

The biotransformation process often involves the oxidation of vomifoliol (B113931) by an enzyme called vomifoliol dehydrogenase to produce dehydrovomifoliol. a-z.luqmul.ac.uk This suggests that vomifoliol is a likely precursor to dehydrovomifoliol in these microbial pathways. a-z.lu The accumulation of ABA in the soil can negatively affect seed germination and root growth, and its microbial degradation to compounds like dehydrovomifoliol is an important ecological process. mdpi.comresearchgate.netnih.gov

Advanced Research Perspectives and Translational Potential Pre Clinical Focus

Development as a Lead Compound for Drug Discovery (Pre-clinical)

Dehydrovomifoliol has emerged as a promising lead compound in pre-clinical drug discovery, particularly for nonalcoholic fatty liver disease (NAFLD). nih.govmedchemexpress.com A lead compound is a chemical that shows pharmacological or biological activity and serves as a starting point for developing new drugs. wikipedia.orgdanaher.comnih.gov Its structure can be modified to improve potency and other pharmacokinetic parameters. wikipedia.org

Studies have shown that dehydrovomifoliol, isolated from Artemisia frigida, can alleviate lipid accumulation. researchgate.net This has positioned it as a potential early lead compound for developing new drugs to prevent NAFLD. researcher.life The process of taking a compound from initial discovery to a clinical candidate involves several stages, including hit identification, lead optimization, and preclinical development. nih.gov Dehydrovomifoliol is currently in the early stages of this process. researcher.life

Pharmacophore modeling and molecular docking are key techniques used to understand how dehydrovomifoliol interacts with biological targets at a molecular level. nih.govresearchgate.net These computational methods help in identifying and refining potential drug candidates by simulating the interaction between the compound and its target proteins. researchgate.net For dehydrovomifoliol, these studies have been instrumental in elucidating its mechanism of action in NAFLD. nih.gov

Elucidation of Novel Molecular Targets and Pathways

Research has identified several novel molecular targets and pathways through which dehydrovomifoliol exerts its therapeutic effects. A significant focus has been on its role in mitigating nonalcoholic fatty liver disease (NAFLD).

One of the key pathways identified is the E2F1/AKT/mTOR axis . nih.gov Bioinformatics analysis and subsequent experimental validation have shown that dehydrovomifoliol can downregulate the expression of E2F1, which in turn inactivates the AKT/mTOR signaling pathway. nih.govresearchgate.net This inactivation helps to improve fat metabolism and alleviate the symptoms of NAFLD. researchgate.net The seven identified target genes of dehydrovomifoliol in NAFLD treatment are E2F1, MERTK, SOX17, MMP9, SULT2A1, VEGFA, and BLVRA. nih.govresearchgate.net

Another critical pathway is the PPARα–FGF21 axis . nih.govfrontiersin.org Dehydrovomifoliol has been shown to activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which then increases the expression of Fibroblast Growth Factor 21 (FGF21). researchgate.netnih.govfrontiersin.org This axis is crucial for regulating lipid metabolism. nih.gov By activating this pathway, dehydrovomifoliol helps to reduce the accumulation of lipids in liver cells. nih.govfrontiersin.orgfrontiersin.org Specifically, it suppresses genes involved in lipogenesis (SREBP1, ACC, FASN) and enhances those involved in fatty acid oxidation (PPARα, ACOX1, FGF21). nih.govfrontiersin.org

Furthermore, dehydrovomifoliol has been identified as an inhibitor of DLL4-NOTCH1 signaling . researcher.life While one study identified it as a selective NOTCH1 inhibitor, further research is needed to fully understand its impact on this pathway, which is crucial for angiogenesis. researcher.life

The table below summarizes the key molecular targets and pathways of dehydrovomifoliol.

| Target/Pathway | Therapeutic Area | Mechanism of Action | Key Genes/Proteins Involved |

| E2F1/AKT/mTOR axis | Nonalcoholic Fatty Liver Disease (NAFLD) | Downregulates E2F1, leading to the inactivation of the AKT/mTOR signaling pathway, which improves fat metabolism. nih.govresearchgate.net | E2F1, MERTK, SOX17, MMP9, SULT2A1, VEGFA, BLVRA. nih.govresearchgate.net |

| PPARα–FGF21 pathway | Nonalcoholic Fatty Liver Disease (NAFLD) | Activates PPARα, which in turn increases the expression of FGF21, leading to reduced lipid accumulation. nih.govfrontiersin.org | PPARα, FGF21, SREBP1, ACC, FASN, ACOX1. nih.govfrontiersin.org |

| DLL4-NOTCH1 signaling | Angiogenesis | Identified as a selective NOTCH1 inhibitor. researcher.life | NOTCH1. researcher.life |

Structure-Activity Relationship (SAR) Studies and Analog Design

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like dehydrovomifoliol relates to its biological activity. ekb.egnih.gov These studies help in designing more potent and selective analogs.

For dehydrovomifoliol, molecular docking studies have suggested that it can serve as an effective scaffold for designing novel PPARα agonists. nih.govfrontiersin.org This indicates that the basic chemical structure of dehydrovomifoliol is well-suited for interacting with this receptor, and modifications to its structure could lead to even better activation.

While specific SAR studies detailing the modification of dehydrovomifoliol and the resulting changes in activity are not extensively published, the identification of its key structural features that interact with its molecular targets is a critical first step. For instance, understanding the interactions within the binding pocket of PPARα or E2F1 allows for the rational design of new molecules. nih.govnih.gov

The development of analogs would likely focus on modifying functional groups on the dehydrovomifoliol backbone to enhance binding affinity and specificity for its targets, such as the AKT/mTOR and PPARα pathways. medchemexpress.comnih.gov The goal of analog design is to improve the therapeutic properties of the lead compound while minimizing potential off-target effects.

Applications in Sustainable Agriculture and Weed Management

Dehydrovomifoliol has demonstrated significant potential in sustainable agriculture, primarily due to its allelopathic properties. Allelopathy is the process by which an organism produces biochemicals that influence the growth and development of other organisms. mdpi.com This natural phenomenon can be harnessed for eco-friendly weed management. mdpi.comresearchgate.netczapp.com

Dehydrovomifoliol has been isolated from several plants known for their allelopathic activity, including Polygonum chinense, Paspalum commersonii, Dregea volubilis, and Albizia richardiana. mdpi.comnih.govtandfonline.comsemanticscholar.org Studies have shown that dehydrovomifoliol can inhibit the seedling growth of various test plants, such as cress, alfalfa, and Italian ryegrass. nih.govtandfonline.comsemanticscholar.orgnih.gov

The inhibitory effect is concentration-dependent. For example, dehydrovomifoliol isolated from Polygonum chinense significantly suppressed the seedling growth of cress at a concentration of 1 mM. nih.gov The concentration required for 50% inhibition (I50) of root and shoot growth in cress was found to be 1.2 mM and 2 mM, respectively. nih.govnih.gov Similarly, when isolated from Dregea volubilis, dehydrovomifoliol showed I50 values against Italian ryegrass shoots and roots of 4.60 mM and 3.59 mM, and against cress shoots and roots of 3.79 mM and 3.24 mM, respectively. semanticscholar.org

These findings suggest that dehydrovomifoliol could be developed as a natural herbicide. The use of such plant-derived compounds offers a more sustainable alternative to synthetic herbicides, which can have negative environmental impacts. mdpi.com The application of plant extracts containing dehydrovomifoliol or the compound itself could be a viable strategy for controlling weeds in agricultural settings. semanticscholar.org

The table below presents the I50 values of dehydrovomifoliol against different plant species from various sources.

| Source Plant | Test Plant | Tissue | I50 Value (mM) |

| Polygonum chinense | Cress | Root | 1.2 nih.gov |

| Polygonum chinense | Cress | Shoot | 2 nih.gov |

| Paspalum commersonii | Cress | Shoot | 3.34 tandfonline.comtandfonline.com |

| Paspalum commersonii | Cress | Root | >3.50 tandfonline.comtandfonline.com |

| Dregea volubilis | Italian Ryegrass | Shoot | 4.60 semanticscholar.org |

| Dregea volubilis | Italian Ryegrass | Root | 3.59 semanticscholar.org |

| Dregea volubilis | Cress | Shoot | 3.79 semanticscholar.org |

| Dregea volubilis | Cress | Root | 3.24 semanticscholar.org |

| Albizia richardiana | Cress | Shoot | 3.16 mdpi.com |

| Albizia richardiana | Cress | Root | 3.01 mdpi.com |

Integration of Omics Data for Mechanistic Insights

The integration of "omics" data, such as metabolomics, proteomics, and transcriptomics, provides a comprehensive understanding of the biological mechanisms of action of compounds like dehydrovomifoliol. researchgate.netucl.ac.uk This multi-omics approach allows researchers to move beyond a single target or pathway and see the broader effects of the compound on the entire biological system. nih.gov

Metabolomics studies have identified dehydrovomifoliol in various natural sources, including honey and the rhizomes of Polygonatum cyrtonema. mdpi.comacs.orgresearchgate.net In a study on Lactobacillus plantarum A50, untargeted metabolomics analysis identified dehydrovomifoliol as one of the metabolites potentially involved in nitrite (B80452) degradation. mdpi.com

In the context of its therapeutic potential for NAFLD, omics data has been crucial. For instance, transcriptomics (gene expression analysis) was used to identify the downregulation of lipogenesis-related genes and the upregulation of fatty acid oxidation genes in response to dehydrovomifoliol treatment. nih.govfrontiersin.org Proteomics, the study of proteins, could further validate these findings by showing changes in the corresponding protein levels. The integration of these datasets helps to build a more complete picture of how dehydrovomifoliol modulates lipid metabolism. researchgate.net

Furthermore, bioinformatics analyses that integrate gene expression data with protein-protein interaction networks and pathway databases have been instrumental in identifying the E2F1/AKT/mTOR axis as a key target of dehydrovomifoliol. nih.govresearchgate.net This systems-level view, made possible by the integration of various omics datasets, is essential for understanding the complex mechanisms underlying the therapeutic effects of dehydrovomifoliol and for identifying potential biomarkers for its activity. researchgate.net

Q & A

Q. What are the standard spectroscopic methods for structural elucidation of Dehydrovomifoliol?

Dehydrovomifoliol's structure is confirmed using nuclear magnetic resonance (NMR) (¹H and ¹³C) and mass spectrometry (MS) . Key spectral features include:

- ¹H NMR : Signals for the α,β-unsaturated ketone (δ 6.0–7.0 ppm) and hydroxyl group (δ 1.5–2.5 ppm) .

- MS : Molecular ion peak at m/z 222.28 (C₁₃H₁₈O₃) and fragmentation patterns consistent with sesquiterpenoid derivatives .

- Chromatography : Retention indices (e.g., Kovats RI) on polar columns help distinguish it from structurally similar metabolites .

Q. Which plant species are known to biosynthesize Dehydrovomifoliol, and what extraction methods are optimal?

Dehydrovomifoliol is isolated from:

- Dendrobium loddigesii (Orchidaceae) via ethanol extraction followed by silica gel chromatography .

- Psychotria correae (Rubiaceae) using dichloromethane-methanol solvent systems .

- Nelumbo nucifera (lotus) leaves, where accelerated solvent extraction (ASE) improves yield . Optimal protocols emphasize gradient elution in HPLC with C18 columns and UV detection at 254 nm .

Q. How is Dehydrovomifoliol differentiated from its stereoisomers using chromatographic techniques?

Stereochemical differentiation employs:

- Chiral-phase HPLC : Resolves (6R)- and (6S)-dehydrovomifoliol using columns like Chiralpak IG-3, with mobile phases of hexane:isopropanol (95:5) .

- Derivatization : Trimethylsilyl (TMS) ether derivatives analyzed via GC-MS show distinct Kovats retention indices (e.g., 1830.9 vs. 1978.6 for TMS isomers) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported bioactivity data of Dehydrovomifoliol across studies?

Contradictions in cytotoxicity (e.g., IC₅₀ values ranging from 3.7–8.1 µM) are addressed by:

- Standardized assays : Use identical cell lines (e.g., HONE-1, KB, HT29) and controls to minimize variability .

- Dose-response validation : Replicate experiments with purity-verified samples (≥98% by HPLC) to confirm activity thresholds .

- Meta-analysis : Cross-reference data from HMDB, ChEMBL, and PubMed to identify confounding factors like impurity interference .

Q. How can in silico modeling be utilized to predict the metabolic pathways of Dehydrovomifoliol in plant systems?

Computational approaches include:

- Docking simulations : Predict interactions with cytochrome P450 enzymes (e.g., CYP71A) using AutoDock Vina .

- Pathway mapping : Tools like PlantCyc identify precursor roles in sesquiterpenoid biosynthesis, linking Dehydrovomifoliol to abscisic acid derivatives .

- Machine learning : Train models on HMDB and KNApSAcK datasets to forecast biotransformation products .

Q. What experimental approaches are recommended for investigating the role of Dehydrovomifoliol in plant stress responses?

Key methodologies:

- Gene knockout : CRISPR/Cas9 targeting CYP707A in Arabidopsis to disrupt Dehydrovomifoliol-related stress signaling .

- Metabolomics : LC-MS/MS profiling of stressed vs. control tissues to quantify Dehydrovomifoliol accumulation .

- Isotope labeling : ¹³C-tracing in Rhizophora spp. to track carbon flux during oxidative stress .

Methodological Notes

- Reproducibility : Always report column specifications (e.g., particle size, flow rate) and MS ionization modes (e.g., ESI±) .

- Data validation : Cross-check NMR assignments with databases like SDBS or HMDB .

- Ethical compliance : For plant-based studies, adhere to Nagoya Protocol guidelines for biodiversity access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。